molecular formula C19H22ClNO2 B2495525 trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1956309-30-0

trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B2495525
CAS RN: 1956309-30-0
M. Wt: 331.84
InChI Key: SDUOBCQOWMQFLQ-URBRKQAFSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves various strategies, including the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to mixtures of trans- and cis-isomers under different conditions (Kandinska, Kozekov, & Palamareva, 2006). Another study describes the stereoselective synthesis of 3,4-trans-disubstituted pyrrolidin-2-ones, offering a convenient route to 4-benzyl-3-pyrrolidinecarboxylic acid (Orena, Galeazzi, Martelli, Mobbili, & Panagiotaki, 2003).

Molecular Structure Analysis

Structural characterization of pyrrolidine derivatives reveals diverse molecular arrangements. For example, coordination complexes involving pyrrolidine units display chains linked by hydrogen bonds and π-stacking interactions, demonstrating the structural versatility of these compounds (Escuer, Mautner, Sanz, & Vicente, 2000).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical transformations, including nitrile anion cyclization to produce disubstituted pyrrolidines with high enantioselectivity, showcasing their potential in synthesizing complex organic molecules (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives are closely tied to their molecular structure, with studies on related compounds indicating that crystal packing, hydrogen bonding, and molecular geometry significantly influence their solid-state behavior and stability (Bogdanov, Svinyarov, Ivanova, Ivanova, & Spiteller, 2010).

Chemical Properties Analysis

The chemical behavior of pyrrolidine derivatives is affected by their functional groups and molecular framework. For instance, the reactivity towards electrophiles, nucleophiles, and the ability to form cocrystals and complexes highlight the diverse chemical properties these compounds can exhibit (Bhogala & Nangia, 2003).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Substituent Interactions in Derivatives : Research by Campbell and Mackay (1973) on di- and tri-acyl derivatives of cyclopentanol indicates a series of reactions and isomerizations involving similar compounds, suggesting potential in understanding substituent interactions in complex organic compounds (Campbell & Mackay, 1973).

  • Conformationally Restricted Analogs Synthesis : Galeazzi et al. (2003) described the synthesis of a conformationally restricted analog of pregabalin, demonstrating the potential of such compounds in creating novel pharmaceutical agents (Galeazzi, Martelli, Mobbili, Orena, & Rinaldi, 2003).

  • Synthesis of Stereochemically Complex Compounds : The work by Häusler (1981) on the synthesis of cis- and trans-substituted proline compounds highlights the complexity and potential applications in stereochemistry and organic synthesis (Häusler, 1981).

Pharmacological Applications

  • Prolyl Endopeptidase Inhibitors : Tsutsumi et al. (1995) investigated a compound with a similar structure, highlighting its potential as a prolyl endopeptidase inhibitor, which may have implications in medicinal chemistry (Tsutsumi, Okonogi, Takeuchi, & Kodama, 1995).

  • Antibacterial Agent Intermediates : Fukui et al. (1997) analyzed a related compound as an intermediate in the synthesis of a novel quinolone antibacterial agent, suggesting its potential use in developing new antibiotics (Fukui, Kobayashi, Nakata, Shibata, Naito, & Nakano, 1997).

Chemical Properties and Reactions

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

(3R,4S)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.ClH/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)19(21)22)11-15-5-3-2-4-6-15;/h2-10,17-18H,11-13H2,1H3,(H,21,22);1H/t17-,18+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUOBCQOWMQFLQ-URBRKQAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride

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